molecular formula C17H19NO5S B7549336 2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid

2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid

Cat. No. B7549336
M. Wt: 349.4 g/mol
InChI Key: QQZKICOKGBDXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid, also known as BMS-687453, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are widely used as antidiabetic drugs. BMS-687453 has been found to have several unique properties that make it an attractive candidate for further research.

Mechanism of Action

2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid works by inhibiting the activity of ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This inhibition leads to an increase in insulin secretion, which helps to regulate blood glucose levels. 2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has also been found to have an effect on the expression of genes involved in inflammation, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has been found to have several biochemical and physiological effects. It has been shown to increase insulin secretion in vitro and in vivo, which suggests that it may be an effective treatment for type 2 diabetes. 2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has also been found to reduce inflammation in animal models, which suggests that it may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, which makes it a reliable tool for research. 2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of 2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid is that it has not been extensively studied in humans, which makes it difficult to extrapolate its effects to humans.

Future Directions

There are several future directions for research on 2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid. One area of research is the optimization of its pharmacological properties, such as its potency and selectivity. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid and its effects on human physiology.

Synthesis Methods

2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid can be synthesized using a multi-step process. The first step involves the reaction of benzylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with sulfonyl chloride to form the final product, 2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid. The synthesis of 2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has been optimized to yield high purity and high yield.

Scientific Research Applications

2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been found to have potent antidiabetic properties, which make it a promising candidate for the treatment of type 2 diabetes. 2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has also been found to have anti-inflammatory properties, which suggest that it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-13(17(19)20)18(12-14-6-4-3-5-7-14)24(21,22)16-10-8-15(23-2)9-11-16/h3-11,13H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZKICOKGBDXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid

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